N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a furan ring with a piperidine moiety, which is heavily substituted with methyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,2,6,6-tetramethylpiperidine.
Methylation: The piperidine ring undergoes methylation using methylating agents like methyl iodide in the presence of a base such as sodium hydride.
Furan Ring Attachment: The furan ring is introduced via a coupling reaction, often using a furan-2-carboxylic acid derivative and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Amidation: The final step involves the formation of the amide bond between the furan ring and the piperidine moiety, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide: shares similarities with other piperidine derivatives such as:
Uniqueness
What sets This compound apart is its combination of a highly substituted piperidine ring with a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26N2O2 |
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Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-15(2)10-12(11-16(3,4)18(15)6)17(5)14(19)13-8-7-9-20-13/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
YSSIYNDAPHJBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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